9-Phenyl-9H-carbazole-3-carbaldehyde

Description

The exact mass of the compound 9-Phenyl-9H-carbazole-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-Phenyl-9H-carbazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Phenyl-9H-carbazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-phenylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPJDBJBKAFUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594320 | |

| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87220-68-6 | |

| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Phenyl-9H-carbazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

theoretical studies of 9-Phenyl-9H-carbazole-3-carbaldehyde

An In-depth Technical Guide to the Theoretical Exploration of 9-Phenyl-9H-carbazole-3-carbaldehyde

Executive Summary

9-Phenyl-9H-carbazole-3-carbaldehyde is a versatile organic molecule built upon the robust carbazole framework. The strategic incorporation of a phenyl group at the 9-position and a carbaldehyde group at the 3-position endows it with tunable electronic and photophysical properties. These characteristics make it a compound of significant interest for advanced applications, including as a building block for organic light-emitting diodes (OLEDs) and as a scaffold in medicinal chemistry.[1] This guide serves as a technical resource for researchers and scientists, detailing the application of theoretical and computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the structure-property relationships of this molecule. By simulating its behavior at a quantum level, we can predict its electronic structure, optical properties, and potential performance in various applications, thereby accelerating the design and discovery of novel functional materials.

Introduction: The Molecular Architecture and Its Significance

The core of 9-Phenyl-9H-carbazole-3-carbaldehyde is the carbazole moiety, a nitrogen-containing heterocyclic aromatic compound known for its rigidity, planarity, and excellent thermal stability.[2] These features, combined with its inherent hole-transporting capabilities, have established carbazole derivatives as cornerstone materials in the field of organic electronics.[2][3]

The functionalization of the carbazole core is critical for fine-tuning its properties:

-

N-Phenyl Group (at position 9): This bulky substituent modulates the intermolecular packing in the solid state, which can influence charge transport and prevent aggregation-caused quenching of fluorescence. It also impacts the electronic properties, including the energy of the Highest Occupied Molecular Orbital (HOMO).

-

C-Carbaldehyde Group (at position 3): As an electron-withdrawing group, the aldehyde functionality significantly influences the molecule's electronic landscape. It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and introduces the possibility of n-π* electronic transitions.[4] Furthermore, the aldehyde group is a valuable synthetic handle, allowing for further chemical modifications through reactions like Knoevenagel or condensation reactions to create more complex conjugated systems.[1][4]

Theoretical studies provide a powerful, cost-effective approach to understand how this specific combination of functional groups dictates the molecule's overall behavior. Computational chemistry allows us to predict key parameters before embarking on complex synthesis and characterization, guiding rational material design.[4][5]

The Theoretical Framework: Computational Methodology

To accurately model 9-Phenyl-9H-carbazole-3-carbaldehyde, a multi-step computational workflow is employed. The choice of methods and parameters is crucial for obtaining results that correlate well with experimental reality.

Foundational Theories: DFT and TD-DFT

-

Density Functional Theory (DFT): This is the workhorse for determining the ground-state electronic structure and properties of molecules.[6] We utilize DFT to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, we can calculate crucial properties like Frontier Molecular Orbital (HOMO and LUMO) energies and the molecular electrostatic potential. A common and reliable choice for organic molecules of this type is the B3LYP hybrid functional, which provides a good balance between computational cost and accuracy.[5][6] This is paired with a basis set, such as 6-311+G(2d,p), which provides sufficient flexibility to describe the electron distribution accurately.[7]

-

Time-Dependent Density Functional Theory (TD-DFT): To investigate how the molecule interacts with light, we turn to TD-DFT. This method allows for the calculation of excited-state properties, enabling the simulation of UV-Visible absorption spectra.[8] It predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π-π* or n-π*), which are fundamental to understanding the molecule's color and photochemical behavior.[4]

Experimental Protocol: A Standard Computational Workflow

The following step-by-step protocol outlines the standard procedure for the theoretical analysis of 9-Phenyl-9H-carbazole-3-carbaldehyde using a computational chemistry package like Gaussian.

-

Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

-

Geometry Optimization (DFT):

-

Method: B3LYP functional.

-

Basis Set: 6-311+G(2d,p).

-

Purpose: To find the lowest energy (most stable) conformation of the molecule. This step is critical as all subsequent properties are calculated from this optimized geometry.

-

-

Vibrational Frequency Analysis (DFT):

-

Method/Basis Set: Same as optimization.

-

Purpose: To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This is a self-validating step to ensure the stability of the computed geometry.[9]

-

-

Ground-State Property Calculation (DFT):

-

Analysis: From the optimized structure, calculate and visualize the HOMO, LUMO, and Molecular Electrostatic Potential (MEP). Determine the HOMO-LUMO energy gap.

-

-

Excited-State Calculation (TD-DFT):

-

Method/Basis Set: Same as optimization.

-

Purpose: To calculate the vertical excitation energies, oscillator strengths, and compositions of the first several singlet excited states. This data is used to simulate the UV-Vis spectrum.

-

-

Solvent Effects (Optional but Recommended):

-

Model: Polarizable Continuum Model (PCM).

-

Purpose: To simulate the influence of a solvent environment on the electronic structure and absorption spectra, providing a more realistic comparison to experimental solution-phase measurements.

-

Theoretical Insights into Molecular Properties

Ground-State Geometry and Electronic Structure

DFT optimization reveals a non-planar structure for 9-Phenyl-9H-carbazole-3-carbaldehyde. The carbazole core itself is largely planar, but the N-phenyl ring is twisted at a significant dihedral angle relative to the carbazole plane. This twist is a result of steric hindrance and is crucial as it disrupts π-π stacking between adjacent molecules in the solid state, which is often beneficial for amorphous film formation in OLEDs.[10]

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are key to understanding the molecule's electronic behavior.

-

HOMO: The Highest Occupied Molecular Orbital is typically localized across the electron-rich carbazole moiety and the N-phenyl ring. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential).

-

LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the electron-withdrawing carbaldehyde group and the carbazole backbone. The LUMO energy relates to the molecule's electron affinity.

This spatial separation of the HOMO and LUMO indicates a potential for significant Intramolecular Charge Transfer (ICT) upon photoexcitation, where an electron moves from the carbazole/phenyl "donor" part to the carbaldehyde "acceptor" part.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, Eg) is a critical parameter. A smaller gap generally corresponds to absorption at longer wavelengths (red-shifted).

| Parameter | Typical Calculated Value (eV) | Significance |

| EHOMO | -5.5 to -6.0 | Relates to ionization potential and hole injection ability. |

| ELUMO | -2.0 to -2.5 | Relates to electron affinity and electron injection ability. |

| Eg (HOMO-LUMO Gap) | 3.0 to 4.0 | Influences absorption/emission color and chemical stability. |

Note: These are representative values; actual results depend on the specific functional and basis set used.

Excited-State Properties and Solvatochromism

TD-DFT calculations predict the UV-Vis absorption spectrum. For 9-Phenyl-9H-carbazole-3-carbaldehyde, the spectrum is typically dominated by strong absorptions in the UV region. These correspond to π-π* transitions within the conjugated carbazole system. A lower energy absorption, sometimes appearing as a shoulder, may be attributed to the n-π* transition associated with the lone pair of electrons on the oxygen atom of the carbaldehyde group.[4][11]

The molecule is expected to exhibit solvatochromism , where its absorption and emission spectra shift depending on the polarity of the solvent.[12][13] This phenomenon arises because the dipole moment of the molecule often changes between its ground and excited states. The ICT character of the excited state leads to a larger dipole moment compared to the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Theoretical modeling using the PCM can effectively predict these shifts.[14][15]

Connecting Theory to Practical Applications

The true power of these theoretical studies lies in their ability to predict a molecule's suitability for specific applications.

Organic Electronics (OLEDs)

The calculated electronic properties provide direct insights into the potential roles of 9-Phenyl-9H-carbazole-3-carbaldehyde in an OLED device.

-

Host Material: Its high triplet energy, a characteristic of many carbazole derivatives, would make it a suitable host material for phosphorescent emitters (PhOLEDs), preventing unwanted energy transfer from the emitter to the host.[16][17]

-

Hole Transport Layer (HTL): The HOMO energy level, typically around -5.5 eV, is often well-aligned with the work function of standard anodes (like ITO), suggesting it could facilitate efficient injection and transport of holes.[2]

-

Emitter: While not a strong emitter itself, the aldehyde group allows it to be a precursor for synthesizing highly fluorescent or phosphorescent molecules.[1][18] Theoretical calculations can guide these synthetic modifications to target specific emission colors.

Drug Development and Biological Activity

Carbazole derivatives are known to possess a wide range of biological activities, including antitumor properties.[19] Some carbazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][19] While this guide focuses on electronic properties, the same computational foundation can be extended to biological applications. The optimized molecular structure and charge distribution from DFT can be used as a starting point for molecular docking studies. These simulations predict how the molecule might bind to the active site of a target protein, providing hypotheses about its mechanism of action and guiding the design of more potent and selective drug candidates.

Conclusion

Theoretical studies of 9-Phenyl-9H-carbazole-3-carbaldehyde, grounded in DFT and TD-DFT, provide an indispensable toolkit for researchers. They offer a detailed, atomistic understanding of the interplay between molecular structure and electronic and photophysical properties. The insights gained from analyzing its twisted geometry, frontier molecular orbitals, and charge-transfer characteristics are crucial for predicting its performance in advanced applications. By bridging computational chemistry with experimental science, these theoretical approaches accelerate the rational design of next-generation materials for organic electronics and medicinal chemistry, saving valuable time and resources in the discovery pipeline.

References

-

JYOTHI, N. R., & FAROOK, N. A. M. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633. [Link]

-

Wang, Y., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 1-14. [Link]

-

Ahmadi, A., & Ramezani, A. M. (2021). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials, 4(1), 1-9. [Link]

-

Velasco, D., et al. (2018). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dyes and Pigments, 159, 465-473. [Link]

-

Rajagounder, P., et al. (2020). Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole. PubChem. [Link]

-

Chen, S. H., et al. (2018). Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. RSC Advances, 8(3), 1335-1344. [Link]

-

ResearchGate. (n.d.). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. [Link]

-

Ahmadi, A. (2021). DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells. Nanoscale and Advanced Materials. [Link]

-

Głuszyńska, A., & Juskowiak, B. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 965. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. [Link]

-

Ghomri, R., et al. (2019). DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices. ResearchGate. [Link]

-

Volyniuk, D., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 10(11), 1219. [Link]

-

Al-Dies, A. A., et al. (2023). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. [Link]

-

Fora, G., et al. (2021). Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. Molecules, 26(15), 4647. [Link]

- U.S. Patent No. 6,630,254 B2. (2003).

-

Farook, N. A. M., & Jyothi, N. R. (2018). Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone, 10-Hexyl-10-H-phenothiazine-3-carbaldehyde-4-Phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methylthiosemicarbazone and their Antibacterial Activities. SciSpace. [Link]

-

da Silva, J. P., et al. (2023). Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes. ResearchGate. [Link]

-

European Journal of Chemistry. (n.d.). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. [Link]

-

National Center for Biotechnology Information. (n.d.). Carbazole-3-carboxaldehyde. PubChem. [Link]

-

Kim, J. H., et al. (2007). New Multi-Phenylated Carbazole Derivatives for OLED through Diels-Alder Reaction. Molecular Crystals and Liquid Crystals, 471(1), 295-301. [Link]

-

ResearchGate. (n.d.). Carbazole-based compounds containing aldehyde and cyanoacetic acid: Optical properties and applications in photopolymerization. [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Methyl-9H-carbazole-3-carbaldehyde. PubChem. [Link]

-

Lenzer, T., & Oum, K. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Thin Films. Molecules, 29(8), 1735. [Link]

-

ResearchGate. (n.d.). DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. [Link]

-

Al-Saidi, W. A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23(12), 7335-7348. [Link]

-

Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. [Link]

Sources

- 1. Buy 9-Phenyl-9H-carbazole-3-carbaldehyde | 87220-68-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents [patents.google.com]

- 4. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11887B [pubs.rsc.org]

- 5. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jnsam.com [jnsam.com]

- 8. jnsam.com [jnsam.com]

- 9. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands | MDPI [mdpi.com]

- 13. Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSpace [diposit.ub.edu]

- 19. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

9-Phenyl-9H-carbazole-3-carbaldehyde electronic properties

An In-depth Technical Guide to the Electronic Properties of 9-Phenyl-9H-carbazole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Phenyl-9H-carbazole-3-carbaldehyde (CAS: 87220-68-6) is a yellow crystalline solid that has garnered significant attention as a versatile molecular building block.[1] With the molecular formula C₁₉H₁₃NO, this compound stands at the intersection of materials science and medicinal chemistry.[2] Its unique electronic architecture, derived from a strategic combination of functional moieties on a carbazole scaffold, imparts valuable photophysical and electrochemical properties. These characteristics make it a crucial intermediate for the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and a promising scaffold for the development of novel therapeutic agents.[1][2]

This technical guide provides an in-depth analysis of the core electronic properties of 9-Phenyl-9H-carbazole-3-carbaldehyde. We will dissect its molecular structure to understand the origin of its properties, detail the experimental and computational methods used for its characterization, and connect these fundamental characteristics to its applications in cutting-edge research and development.

Part 1: Molecular Architecture and Synthesis

The electronic behavior of 9-Phenyl-9H-carbazole-3-carbaldehyde is a direct consequence of its distinct molecular structure. The molecule is composed of three key units:

-

The 9H-Carbazole Core: This rigid, tricyclic aromatic system is inherently electron-rich and serves as an excellent electron-donating and hole-transporting unit.[3][4] Its planarity and extended π-conjugation are fundamental to its charge carrier mobility.

-

The 3-Carbaldehyde Group (-CHO): Positioned at the 3-position of the carbazole ring, this aldehyde functions as a potent electron-withdrawing group.[5][6]

-

The 9-Phenyl Group (-C₆H₅): Attached to the nitrogen atom, this bulky substituent influences the molecule's solubility, thermal stability, and morphology in the solid state, while also modulating the electronic properties of the carbazole nitrogen.[7]

This arrangement creates a classic intramolecular charge transfer (ICT) or "push-pull" system. The carbazole core acts as the electron donor (D) and the carbaldehyde group as the electron acceptor (A). Upon photoexcitation, electron density is pushed from the carbazole moiety towards the aldehyde, a phenomenon that governs its photophysical and electrochemical characteristics.

Synthesis Overview

A prevalent and efficient method for the synthesis of 9-Phenyl-9H-carbazole-3-carbaldehyde is the Vilsmeier-Haack reaction . This reaction introduces a formyl (-CHO) group onto an activated aromatic ring. The process begins with the synthesis of the 9-phenyl-9H-carbazole precursor, followed by formylation.

The causality for this choice of reaction is its high regioselectivity. The electron-rich nature of the carbazole ring directs the electrophilic Vilsmeier reagent (a chloroiminium salt) preferentially to the 3 and 6 positions, which are the most nucleophilic sites.[2]

Part 2: Photophysical Properties

The ICT character of the molecule is most evident in its interaction with light. This is typically probed using UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption

The UV-Vis spectrum reveals the electronic transitions within the molecule. For 9-Phenyl-9H-carbazole-3-carbaldehyde, the spectrum is characterized by intense absorption bands in the UV region. The maximum absorption wavelength (λ_max) in hexane is reported at 313 nm, which is attributed to the π-π* electronic transition within the conjugated carbazole framework.[2] The presence of the donor-acceptor structure often leads to a lower energy absorption band corresponding to the ICT transition, which can be highly sensitive to the polarity of the solvent—a phenomenon known as solvatochromism.[8]

Fluorescence Emission

As a consequence of its rigid and conjugated structure, the molecule exhibits strong fluorescence.[1] When a molecule in the excited state returns to the ground state, it can emit a photon. The difference in energy (or wavelength) between the absorption and emission maxima is known as the Stokes shift. Molecules with significant ICT character, like this one, often display a large Stokes shift, particularly in polar solvents, as the excited state is more stabilized by the solvent dipoles than the ground state.

| Property | Value | Solvent | Reference(s) |

| Formula | C₁₉H₁₃NO | - | [1][2] |

| Molecular Weight | 271.32 g/mol | - | [2] |

| Appearance | White to Yellow Solid | - | [1] |

| Melting Point | 104.0 - 108.0 °C | - | |

| Absorption Max (λ_max) | 313 nm | Hexane | [2] |

Experimental Protocol: Spectroscopic Analysis

This protocol provides a self-validating system for characterizing the photophysical properties.

-

Preparation of Stock Solution: Accurately weigh ~1 mg of 9-Phenyl-9H-carbazole-3-carbaldehyde and dissolve it in 10 mL of a spectroscopic grade solvent (e.g., dichloromethane or THF) to create a concentrated stock solution. The choice of solvent is critical; using a range of solvents with varying polarity (e.g., hexane, toluene, THF, acetonitrile) is necessary to investigate solvatochromism.

-

Preparation of Working Solutions: From the stock solution, prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) for analysis. This concentration is chosen to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0) to adhere to the Beer-Lambert law.

-

UV-Vis Absorption Measurement:

-

Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to record a baseline (blank).

-

Replace the blank with the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

The onset of the absorption edge is used to calculate the optical bandgap (E_g_opt).

-

-

Fluorescence Emission Measurement:

-

Using a spectrofluorometer, excite the sample at its main absorption maximum (λ_max).

-

Record the emission spectrum over a longer wavelength range (e.g., 320-600 nm).

-

To determine the photoluminescence quantum yield (PLQY), a reference standard with a known PLQY (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under identical conditions. The relative PLQY is calculated by comparing the integrated emission intensities and absorbances of the sample and the reference.

-

Part 3: Electrochemical Properties

Cyclic voltammetry (CV) is an indispensable technique for probing the redox behavior of a molecule and estimating the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

Redox Behavior

For carbazole derivatives, the first oxidation process is typically a reversible, one-electron process centered on the electron-rich carbazole ring system, resulting in the formation of a stable radical cation.[7] The potential at which this occurs (E_ox) is a direct measure of the energy required to remove an electron and is thus related to the HOMO energy level. The electron-withdrawing aldehyde group makes this oxidation more difficult (occurs at a higher potential) compared to unsubstituted carbazole.

Estimation of HOMO and LUMO Levels

The HOMO and LUMO energy levels are critical parameters for designing electronic devices, as they determine the efficiency of charge injection and transport. They can be estimated from CV data using the following empirical relationships, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

-

E_HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 5.1]

-

E_LUMO (eV) = E_HOMO + E_g_opt

Here, E_ox_onset is the onset potential of the first oxidation peak, and E_g_opt is the optical bandgap determined from the onset of the UV-Vis absorption spectrum.

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile). The electrolyte is essential to ensure conductivity, and the absence of water and oxygen is critical to prevent interfering side reactions.

-

Analyte Solution: Dissolve the 9-Phenyl-9H-carbazole-3-carbaldehyde sample in the electrolyte solution to a concentration of approximately 1 mM.

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell configuration: a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

-

Measurement:

-

Scan the potential from an initial value (e.g., 0 V) to a positive potential sufficient to observe the oxidation peak (e.g., +1.5 V) and back.

-

After recording the voltammogram of the sample, add a small amount of ferrocene as an internal standard and record the voltammogram again. The Fc/Fc⁺ redox couple provides a stable reference point (0 V vs Fc/Fc⁺), which allows for reliable comparison of data between different experiments and labs.

-

-

Data Analysis: Determine the onset oxidation potential of the sample relative to the E₁/₂ of the Fc/Fc⁺ couple to calculate the HOMO level.

Part 4: Computational Analysis

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to corroborate experimental findings and provide deeper insight into the electronic structure.[9][10]

-

DFT Calculations: These are used to determine the ground-state properties, including the optimized molecular geometry and the spatial distribution and energy levels of the HOMO and LUMO. For 9-Phenyl-9H-carbazole-3-carbaldehyde, DFT calculations would confirm that the HOMO is primarily localized on the electron-donating carbazole moiety, while the LUMO is concentrated on the electron-accepting carbaldehyde group, visually demonstrating the ICT character.

-

TD-DFT Calculations: This method is used to simulate the electronic excitation processes and predict the UV-Vis absorption spectrum.[10] A close match between the calculated and experimentally measured spectra serves as a powerful validation of both the experimental results and the computational model.

Part 5: Applications Driven by Electronic Properties

The well-defined electronic properties of 9-Phenyl-9H-carbazole-3-carbaldehyde make it a highly valuable component in diverse fields.

Organic Electronics (OLEDs)

The high HOMO energy level, characteristic of the carbazole core, facilitates efficient hole injection from standard anode materials, while its robust aromatic structure provides the necessary thermal and morphological stability for device longevity.[2] While not typically used as the primary emitting or transport material itself, it serves as an indispensable building block.[11] The aldehyde group provides a reactive site for further chemical modification, allowing for the synthesis of more complex, high-performance bipolar host materials, charge-transport molecules, and thermally activated delayed fluorescence (TADF) emitters.[2][12]

Drug Development and Medicinal Chemistry

The carbazole scaffold is a well-known privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[13][14] Research on a closely related analog, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has shown potent antitumor activity in melanoma cells by activating the p53 tumor suppressor pathway.[13] This mechanism involves the induction of apoptosis (programmed cell death) and senescence in cancer cells. The electronic properties of the carbazole-aldehyde system are crucial for its interaction with biological targets. The potential for 9-Phenyl-9H-carbazole-3-carbaldehyde to act similarly or serve as a precursor for other bioactive molecules is an active area of research.[2]

Conclusion

9-Phenyl-9H-carbazole-3-carbaldehyde is a molecule whose utility is fundamentally governed by its electronic properties. The strategic combination of an electron-donating carbazole core and an electron-withdrawing carbaldehyde group creates a robust intramolecular charge transfer system. This architecture results in strong fluorescence, reversible electrochemistry, and tunable frontier molecular orbital energy levels. Through a synergistic approach of spectroscopic, electrochemical, and computational analysis, these properties can be thoroughly characterized. The deep understanding of this molecule's electronic landscape empowers researchers to rationally design and synthesize next-generation materials for high-efficiency OLEDs and innovative therapeutics, cementing its role as a cornerstone of modern molecular engineering.

References

-

ResearchGate. Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. Available from: [Link]

-

Helios Organics. The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology. Available from: [Link]

-

National Center for Biotechnology Information. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Available from: [Link]

-

Journal of the Chinese Chemical Society. Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Available from: [Link]

-

PubMed. 9-Ethyl-9H-carbazole-3-carbaldehyde. Available from: [Link]

-

ResearchGate. (PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde. Available from: [Link]

-

ResearchGate. Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Available from: [Link]

-

Journal of Nanoscale and Advanced Materials. DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Available from: [Link]

-

ScienceDirect. Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Available from: [Link]

-

National Center for Biotechnology Information. Carbazole-3-carboxaldehyde. Available from: [Link]

-

ResearchGate. Fig. S1. IR Spectra of 9-phenyl-9H-carbazole-3-carbaldehyde (2). Available from: [Link]

-

ResearchGate. (PDF) Investigation of polycarbazoles thin films prepared by electrochemical oxidation of 3- and 9-substituted carbazoles. Available from: [Link]

-

ResearchGate. (PDF) Investigation on Synthetic and Computational Studies of Carbazole Dertivates. Available from: [Link]

-

ResearchGate. UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Available from: [Link]

-

PNCA Lab. Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Available from: [Link]

-

ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Carbazole Derivatives in Modern OLED Technology. Available from: [Link]

-

Royal Society of Chemistry. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Available from: [Link]

-

National Center for Biotechnology Information. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Available from: [Link]

-

ResearchGate. DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Available from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Buy 9-Phenyl-9H-carbazole-3-carbaldehyde | 87220-68-6 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. 9-Ethyl-9H-carbazole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 8. researchgate.net [researchgate.net]

- 9. jnsam.com [jnsam.com]

- 10. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of 9-Phenyl-9H-carbazole-3-carbaldehyde

Foreword: The Imperative of Thermal Stability in Advanced Functional Materials

In the realm of organic electronics and drug development, the performance and viability of a molecular compound are intrinsically linked to its structural integrity under thermal stress. For materials destined for applications such as Organic Light-Emitting Diodes (OLEDs), photovoltaic cells, or as pharmaceutical intermediates, thermal stability is not merely a parameter to be measured; it is a critical determinant of longevity, reliability, and safety. This guide focuses on 9-Phenyl-9H-carbazole-3-carbaldehyde, a molecule of significant interest owing to its carbazole framework. Carbazole derivatives are renowned for their robust thermal stability and advantageous photophysical properties, making them cornerstones in the development of next-generation organic semiconductors.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the thermal characteristics of 9-Phenyl-9H-carbazole-3-carbaldehyde. In the absence of extensive published data on this specific molecule, we will build a robust analytical framework based on first principles, data from closely related analogues, and the established methodologies for thermal analysis. Our objective is to explain the causality behind experimental choices and to equip the reader with the knowledge to design and interpret thermal stability studies.

Molecular Architecture and Its Implications for Thermal Stability

The structure of 9-Phenyl-9H-carbazole-3-carbaldehyde is key to its anticipated thermal robustness. The molecule is built upon a rigid, planar carbazole ring system, which is an electron-rich aromatic heterocycle. This extended π-conjugated system contributes to significant resonance stabilization. The covalent bonds within this aromatic core require high energy to be disrupted.

The substitution at the 9-position with a phenyl group further enhances the molecule's stability. The phenyl group is sterically bulky, which can restrict intermolecular motion and contribute to a more ordered packing in the solid state. The C-N bond connecting the phenyl group to the carbazole nitrogen is also relatively strong. The carbaldehyde group at the 3-position is an electron-withdrawing group that can influence the molecule's electronic properties and intermolecular interactions.

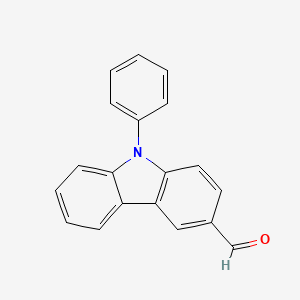

Caption: Molecular structure of 9-Phenyl-9H-carbazole-3-carbaldehyde.

Physicochemical and Expected Thermal Properties

| Property | Value/Expected Value | Source/Rationale |

| Molecular Formula | C₁₉H₁₃NO | |

| Molecular Weight | 271.32 g/mol | |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point (Tₘ) | 104.0 - 108.0 °C | [2] |

| Decomposition Temp. (Tₔ) | > 300 °C (Estimated) | Rationale: Carbazole-based materials for OLEDs typically exhibit high thermal stability to withstand fabrication processes and ensure device longevity.[1] A Schiff base derivative of a similar carbazole aldehyde showed decomposition starting around 216-338°C.[3] It is reasonable to expect the parent aldehyde to have a higher decomposition temperature. |

| Glass Transition Temp. (T₉) | Not Applicable (Crystalline) | Crystalline materials exhibit a melting point rather than a glass transition. |

Methodologies for Thermal Stability Assessment

To rigorously characterize the thermal stability of 9-Phenyl-9H-carbazole-3-carbaldehyde, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary information about mass loss and thermal transitions.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.

Experimental Protocol (Self-Validating System):

-

Instrument Calibration: Before analysis, calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and tin for temperature). This ensures the accuracy and trustworthiness of the data.

-

Sample Preparation: Place 5-10 mg of 9-Phenyl-9H-carbazole-3-carbaldehyde into a clean, tared TGA pan (typically alumina or platinum). An accurate initial mass is crucial for quantitative analysis.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min). This prevents oxidative degradation and ensures that the observed mass loss is due to thermal decomposition alone.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes to ensure thermal stability before the ramp.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate is critical for reproducibility.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tₔ), often defined as the temperature at which 5% mass loss occurs (Tₔ₅). This is a standard metric for comparing the stability of different materials.

-

The resulting TGA curve provides a clear profile of the material's thermal stability up to the tested temperature.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Experimental Protocol (Self-Validating System):

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard. This ensures the accuracy of transition temperatures and enthalpy measurements.

-

Sample Preparation: Hermetically seal 3-5 mg of 9-Phenyl-9H-carbazole-3-carbaldehyde in an aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Ramp the temperature from 25 °C to a temperature just above the melting point (e.g., 120 °C) at a rate of 10 °C/min. This scan reveals the melting point of the as-received material and removes any prior thermal history.

-

Cooling Scan: Cool the sample from 120 °C back to 25 °C at 10 °C/min. This shows the crystallization behavior of the material.

-

Second Heating Scan: Ramp the temperature again from 25 °C to 120 °C at 10 °C/min. This scan provides a cleaner measurement of the melting point and can reveal other transitions if the material did not fully crystallize on cooling.

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

The melting point (Tₘ) is determined as the peak temperature of the endothermic melting event. The onset temperature of this peak is also often reported.

-

The enthalpy of fusion (ΔHₘ) can be calculated by integrating the area of the melting peak, providing information about the material's crystallinity.

-

Caption: Experimental workflow for comprehensive thermal analysis.

Causality and Implications in Core Applications

The high thermal stability of carbazole derivatives is a primary reason for their widespread use in OLEDs.[1]

-

Manufacturing Processes: The fabrication of OLED devices often involves a step of vacuum thermal evaporation to deposit thin films of the organic materials. Materials with high decomposition temperatures can be sublimed without degradation, leading to the formation of pure, uniform, and stable amorphous films. This is crucial for device efficiency and longevity.

-

Operational Lifetime: During operation, OLEDs generate heat due to non-radiative recombination and Joule heating. A thermally stable material can withstand these operational temperatures without degrading, which directly translates to a longer device lifetime. Degradation of the organic layers is a common failure mechanism in OLEDs.

-

Morphological Stability: High thermal stability is often correlated with a high glass transition temperature (for amorphous materials) or a high melting point (for crystalline materials). This ensures that the morphology of the thin films in the device remains stable during operation, preventing issues like crystallization or phase separation that can lead to device failure.

In the context of drug development, while the primary focus is on biological activity, the thermal stability of an active pharmaceutical ingredient (API) or an intermediate like 9-Phenyl-9H-carbazole-3-carbaldehyde is critical for:

-

Synthesis and Purification: Many synthetic steps and purification techniques (like distillation or recrystallization) require heating. A thermally stable molecule can withstand these conditions without decomposition, leading to higher yields and purity.

-

Storage and Formulation: The shelf life of a drug product is dependent on the stability of the API. A molecule with poor thermal stability may degrade over time, even at room temperature, leading to a loss of efficacy and the formation of potentially harmful impurities.

Conclusion and Future Outlook

9-Phenyl-9H-carbazole-3-carbaldehyde, by virtue of its robust molecular architecture, is expected to exhibit excellent thermal stability, a critical prerequisite for its application in high-performance organic electronics and as a stable intermediate in complex chemical syntheses. While its melting point is well-documented, a comprehensive thermal profile requires rigorous analysis using TGA and DSC to experimentally determine its decomposition temperature.

This guide has provided the theoretical underpinnings for its stability and a detailed, self-validating protocol for its experimental characterization. The execution of these analyses will provide the definitive data needed to fully qualify this promising material for its intended applications. It is strongly recommended that researchers working with this compound perform these analyses to establish a complete and reliable material datasheet.

References

-

ResearchGate. (2021). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Available at: [Link]

-

ResearchGate. (n.d.). Aggregation Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9‐Phenyl‐9H‐Carbazole: Effects of Methoxy and tert‐Butyl Substituents. Available at: [Link]

-

PubChem. (n.d.). 9-phenylcarbazole-3-carbaldehyde. Available at: [Link]

Sources

9-Phenyl-9H-carbazole-3-carbaldehyde solubility data

An In-Depth Technical Guide to the Solubility of 9-Phenyl-9H-carbazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Phenyl-9H-carbazole-3-carbaldehyde is a key intermediate and functional material in the fields of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and as a precursor for complex functional molecules.[1] Understanding its solubility is a critical prerequisite for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the physicochemical properties of 9-Phenyl-9H-carbazole-3-carbaldehyde, a predictive analysis of its solubility in common laboratory solvents, a detailed, field-proven protocol for experimentally determining its thermodynamic solubility, and essential safety and handling information.

Introduction and Physicochemical Profile

9-Phenyl-9H-carbazole-3-carbaldehyde (CAS No. 87220-68-6) is an aromatic heterocyclic compound featuring a carbazole core.[2] This core is a tricyclic structure with two benzene rings fused to a central nitrogen-containing pyrrole ring.[1] In this derivative, a phenyl group is attached to the nitrogen atom (position 9), and an aldehyde (-CHO) functional group is at position 3. This molecular architecture imparts significant electronic and photophysical properties, making it a valuable building block in materials science.[3]

A foundational understanding of its physical properties is essential before approaching solubility.

Table 1: Physicochemical Properties of 9-Phenyl-9H-carbazole-3-carbaldehyde

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₃NO | [2] |

| Molecular Weight | ~271.32 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 104.0 to 108.0 °C | |

| CAS Number | 87220-68-6 | [2] |

Theoretical and Qualitative Solubility Analysis

Direct, quantitative solubility data for 9-Phenyl-9H-carbazole-3-carbaldehyde is not extensively documented in publicly available literature. However, as Senior Application Scientists, we can construct a highly reliable predictive model based on its molecular structure and established chemical principles, such as "like dissolves like."

Structural Analysis for Solubility Prediction:

-

Large Aromatic Core: The molecule is dominated by the large, rigid, and non-polar carbazole and phenyl ring systems. This extensive aromatic surface area dictates a preference for non-polar or moderately polar solvents that can engage in π-π stacking and van der Waals interactions.

-

Polar Aldehyde Group: The aldehyde group (-CHO) introduces a site of polarity and a hydrogen bond acceptor. While this enhances interaction with polar solvents compared to its parent compound, 9-phenylcarbazole, it is insufficient to overcome the hydrophobic nature of the rest of the molecule to grant significant aqueous solubility.

-

Lack of N-H Bond: Unlike the parent carbazole, the nitrogen atom is substituted with a phenyl group. The parent carbazole's solubility in solvents like N,N-Dimethylformamide (DMF) is enhanced by hydrogen bonding between its N-H proton and the solvent.[4] The absence of this N-H bond in the target molecule means it cannot act as a hydrogen bond donor, which will influence its interactions with protic solvents.

Based on this analysis and indirect evidence from synthesis literature where similar compounds are dissolved in DMF, extracted with chloroform, and recrystallized from ethanol, we can predict the following solubility profile.[5]

Table 2: Predicted Solubility Profile of 9-Phenyl-9H-carbazole-3-carbaldehyde at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The molecule's large hydrophobic structure dominates the single polar aldehyde group. |

| Methanol/Ethanol | Polar Protic | Slightly Soluble | Limited solubility expected. May increase with heating, as suggested by recrystallization procedures for similar compounds.[5] |

| Hexane/Heptane | Non-Polar | Slightly Soluble | Can interact with the aromatic core, but the aldehyde's polarity may limit high solubility. |

| Toluene | Non-Polar Aromatic | Soluble | The aromatic nature of toluene facilitates strong π-π interactions with the carbazole and phenyl rings. |

| Chloroform (CHCl₃) | Moderately Polar | Soluble | A common solvent for carbazole derivatives used during workup and extraction.[5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good balance of polarity to interact with the aldehyde and non-polar character for the aromatic system. |

| Acetone | Polar Aprotic | Moderately Soluble | Expected to be a reasonably good solvent. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common solvent for reactions involving carbazole derivatives.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Its high polarity and ability to solvate large organic molecules make it a likely good solvent.[6] |

Experimental Protocol for Thermodynamic Solubility Determination

To move beyond prediction and obtain quantitative data, the Shake-Flask Method is the gold standard for determining equilibrium (thermodynamic) solubility. This protocol is self-validating because it ensures that the solvent is fully saturated with the solute, representing a true thermodynamic equilibrium.

Causality Behind the Method: The core principle is to create a saturated solution by introducing an excess of the solid compound to the solvent and allowing it to equilibrate over a sufficient period. By ensuring undissolved solid remains, we guarantee the dissolved concentration is at its maximum (saturation point) under the given conditions. Subsequent analysis of the clarified supernatant provides the quantitative solubility value.

Step-by-Step Protocol:

-

Preparation:

-

Accurately weigh approximately 10-20 mg of 9-Phenyl-9H-carbazole-3-carbaldehyde into several screw-cap glass vials (e.g., 4 mL vials). The exact mass should be recorded. Ensure the amount is in clear excess of what is expected to dissolve.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the suspensions for a minimum of 24 hours. Expert Insight: A 24-hour period is typically sufficient for most organic compounds to reach equilibrium. For potentially polymorphic materials or to be exceptionally rigorous, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not change between time points.

-

-

Sample Separation (Crucial Step):

-

After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully draw the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for broader compatibility) and dispense the clear, particle-free filtrate into a clean analysis vial. Trustworthiness Check: This filtration step is critical to prevent undissolved microparticles from entering the analysis sample, which would falsely inflate the measured solubility.

-

-

Analysis (UV-Vis Spectroscopy Example):

-

Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

-

Measure the absorbance of the standard solutions at the compound's λ_max (313 nm in Hexane).

-

Generate a calibration curve of Absorbance vs. Concentration. The curve must be linear in the desired concentration range (R² > 0.99).

-

Measure the absorbance of the filtered sample from Step 3. If necessary, dilute the sample with a known factor to fall within the linear range of the calibration curve.

-

Calculate the concentration of the saturated solution using the calibration curve equation, accounting for any dilution. This concentration is the solubility.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for 9-Phenyl-9H-carbazole-3-carbaldehyde is not universally available, data from closely related analogues like 9-methyl-9H-carbazole-3-carbaldehyde and 9-phenylcarbazole provide authoritative guidance.[7][8]

-

Hazard Statements: The compound is expected to cause skin irritation (H315) and serious eye irritation (H319).[2][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as the material may be air-sensitive.

Conclusion

9-Phenyl-9H-carbazole-3-carbaldehyde is a predominantly non-polar molecule with high predicted solubility in common aprotic and aromatic organic solvents like THF, Chloroform, Toluene, and DMF, and poor solubility in polar protic solvents, especially water. For precise quantitative applications, its thermodynamic solubility should be determined experimentally. The provided shake-flask protocol offers a robust and reliable method for this purpose. Adherence to standard chemical safety protocols is mandatory when handling this compound.

References

-

Cao, H., Dou, M., Lyu, Z., Wang, Y., Pedersen, C. M., & Qiao, Y. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Yuan, M.-S., Zhao, L., & Zhang, R.-r. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1885. Available at: [Link]

-

PubChem. 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole | C36H24N2. Available at: [Link]

-

Wikipedia. Carbazole. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Carbazole. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Available at: [Link]

-

Solubility of Things. Carbazole. Available at: [Link]

-

PubChem. 9-Phenylcarbazole | C18H13N. Available at: [Link]

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. 87220-68-6 | 9-Phenyl-9H-carbazole-3-carbaldehyde - AiFChem [aifchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the interaction mechanism of carbazole/anthracene with N , N -dimethylformamide: NMR study substantiated carbazole separation - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D2IM00020B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 87220-68-6|9-Phenyl-9H-carbazole-3-carbaldehyde|BLD Pharm [bldpharm.com]

A Technical Guide to 9-Phenyl-9H-carbazole-3-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth overview of 9-Phenyl-9H-carbazole-3-carbaldehyde, a pivotal intermediate in the fields of materials science and drug development. We will explore its nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and high-yielding process. Furthermore, we detail the comprehensive characterization of the compound using modern analytical techniques and discuss its significant applications, particularly as a building block for Organic Light-Emitting Diode (OLED) materials and its potential in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical guidance on this versatile carbazole derivative.

Introduction and Nomenclature

9-Phenyl-9H-carbazole-3-carbaldehyde is an organic compound belonging to the carbazole family of heterocycles. The carbazole core is a tricyclic aromatic structure known for its rigidity, planarity, and excellent charge-transporting properties.[1] The strategic placement of a phenyl group at the N9 position and a formyl (aldehyde) group at the C3 position makes this molecule a highly versatile building block. The aldehyde group, in particular, serves as a reactive handle for constructing more complex molecular architectures.[2]

The nomenclature for this compound is standardized by the International Union of Pure and Applied Chemistry (IUPAC) as 9-Phenyl-9H-carbazole-3-carbaldehyde . Alternative names frequently encountered in literature and chemical catalogs include 3-Formyl-9-phenyl-9H-carbazole and 9-Phenyl-9H-carbazole-3-carboxaldehyde.[2] For unambiguous identification, the Chemical Abstracts Service (CAS) has assigned the registry number 87220-68-6 .[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction setup, and purification. The key properties of 9-Phenyl-9H-carbazole-3-carbaldehyde are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 9-Phenyl-9H-carbazole-3-carbaldehyde | [2] |

| CAS Number | 87220-68-6 | [2] |

| Molecular Formula | C₁₉H₁₃NO | [2] |

| Molecular Weight | 271.32 g/mol | [2] |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 104-108 °C | |

| Purity | >98.0% (GC) is commercially available | |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). |

Synthesis via Vilsmeier-Haack Reaction

The most efficient and widely adopted method for the synthesis of 9-Phenyl-9H-carbazole-3-carbaldehyde is the Vilsmeier-Haack formylation of 9-phenyl-9H-carbazole.[3] This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings.[4][5]

Mechanistic Rationale

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic (chloromethylene)dimethyliminium salt, commonly known as the Vilsmeier reagent.[4][5] This iminium ion is the active electrophile in the reaction.

-

Electrophilic Aromatic Substitution: The electron-rich carbazole ring of the starting material, 9-phenyl-9H-carbazole, attacks the Vilsmeier reagent. The substitution occurs preferentially at the C3 position due to the directing effects of the nitrogen atom and steric hindrance at other positions. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[5]

Experimental Workflow Diagram

Caption: Synthesis workflow for 9-Phenyl-9H-carbazole-3-carbaldehyde.

Detailed Step-by-Step Protocol

Materials:

-

9-Phenyl-9H-carbazole (1.0 eq)

-

N,N-Dimethylformamide (DMF) (Solvent)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated Sodium Acetate (NaOAc) solution

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial to prevent the reaction of POCl₃ with atmospheric moisture.

-

Reagent Preparation: In the flask, dissolve 9-phenyl-9H-carbazole (1.0 eq) in a sufficient volume of DMF. Cool the solution to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation & Addition: While maintaining the temperature at 0 °C, add POCl₃ (1.5 eq) dropwise to the solution over 30 minutes. The formation of the Vilsmeier reagent is exothermic, and slow addition is critical for temperature control.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. This step hydrolyzes the intermediate and neutralizes the acidic medium. Stir for 30 minutes.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer). The organic product will partition into the DCM layer.

-

Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 9-Phenyl-9H-carbazole-3-carbaldehyde as a white to light-yellow solid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. These methods provide a self-validating system for the protocol's success.

| Technique | Expected Result / Key Feature | Rationale |

| ¹H NMR | Singlet at ~10.0 ppm (aldehyde proton, -CHO). Multiplets between 7.2-8.6 ppm (aromatic protons). | Confirms the presence of the aldehyde group and the aromatic backbone. |

| ¹³C NMR | Signal at ~191 ppm (aldehyde carbonyl carbon). Signals between 110-145 ppm (aromatic carbons). | Provides definitive evidence of the carbonyl group and the carbazole-phenyl carbon skeleton. |

| FT-IR | Strong C=O stretching band around 1690-1710 cm⁻¹. C-H stretching for aldehyde at ~2820 cm⁻¹ and ~2720 cm⁻¹. | Vibrational spectroscopy confirms the presence of the key aldehyde functional group. |

| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z = 271.10, corresponding to the molecular formula C₁₉H₁₃NO. | Determines the molecular weight and confirms the elemental composition. |

| HPLC/GC | Single major peak indicating >98% purity. | Quantifies the purity of the final compound. |

Applications in Research and Development

The unique electronic properties and functional versatility of 9-Phenyl-9H-carbazole-3-carbaldehyde make it a valuable compound in several high-technology and biomedical fields.

Organic Electronics (OLEDs)

Carbazole derivatives are foundational materials in OLED technology due to their high thermal stability and excellent hole-transporting capabilities.[1][6] 9-Phenyl-9H-carbazole-3-carbaldehyde serves as a key precursor for synthesizing more complex molecules used in various layers of an OLED device.[2]

-

Host Materials: The aldehyde can be used to build larger, bipolar host materials for phosphorescent emitters, aiming to create a balanced flow of charges (holes and electrons) within the emissive layer, which is crucial for high device efficiency.[7]

-

Hole Transport Layer (HTL): Modifications of this molecule can be tailored for use in the HTL, facilitating the efficient injection and transport of holes from the anode to the emissive layer.[1]

-

Thermally Activated Delayed Fluorescence (TADF) Emitters: The carbazole core is a common component in TADF molecules, which are at the forefront of achieving 100% internal quantum efficiency in OLEDs. The aldehyde provides a synthetic entry point to create donor-acceptor structures necessary for the TADF mechanism.

Caption: Role of carbazole derivatives in an OLED device stack.

Drug Development and Medicinal Chemistry

Carbazole alkaloids and their synthetic derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[8] Some carbazole-based drugs, such as Celiptium and Midostaurin, have been approved for cancer treatment.[8]

While research on 9-Phenyl-9H-carbazole-3-carbaldehyde itself is emerging, its close analogue, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated significant antitumor activity.[8] Studies have shown that ECCA induces apoptosis (programmed cell death) and senescence in melanoma cells by activating the p53 tumor suppressor pathway.[8][9] This suggests that 9-Phenyl-9H-carbazole-3-carbaldehyde is a promising scaffold for the development of new therapeutic agents, with the aldehyde group providing a convenient point for derivatization to optimize biological activity and pharmacokinetic properties.

Conclusion

9-Phenyl-9H-carbazole-3-carbaldehyde is a compound of significant scientific and commercial interest, underpinned by its utility as a versatile chemical intermediate. Its synthesis via the Vilsmeier-Haack reaction is robust and scalable, providing access to a high-purity material. The rigorous analytical characterization detailed herein ensures the reliability of the synthetic protocol. With critical applications as a precursor for advanced OLED materials and as a promising scaffold in medicinal chemistry, 9-Phenyl-9H-carbazole-3-carbaldehyde represents a key enabling molecule for innovation in both materials science and drug development.

References

-

Narjala, R. J., & Farook, N. A. M. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633. [Link]

-

Wang, Y., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(6), 589. [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(41), 28747-28782. [Link]

-

National Center for Biotechnology Information. (n.d.). Carbazole-3-carboxaldehyde. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 9H-Carbazole, 9-phenyl-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole. PubChem Compound Database. Retrieved January 23, 2026, from [Link]

-

Kumar, A., et al. (2020). Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). ChemistrySelect, 5(29), 8933-8939. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. [Link]

-

Volyniuk, D., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 24(15), 2821. [Link]

-

Wiley-VCH GmbH. (n.d.). 9-Phenylcarbazole. SpectraBase. Retrieved January 23, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]

- U.S. Patent No. 6,630,254 B2. (2003).

-

Wang, Y., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(6), 589. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 9-Phenyl-9H-carbazole-3-carbaldehyde | 87220-68-6 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. US6630254B2 - Conjugated polycarbazole derivatives in Organic Light Emitting Diodes - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: 9-Phenyl-9H-carbazole-3-carbaldehyde for High-Performance OLEDs

Introduction: The Pivotal Role of Carbazole Derivatives in OLED Technology

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, wider viewing angles, and physical flexibility. The performance of these devices is intrinsically linked to the quality and functionality of the organic semiconductor materials used within their multilayer structures.[1] Carbazole derivatives have become a cornerstone in the field, prized for their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[2][3]

This document provides a detailed technical guide on 9-Phenyl-9H-carbazole-3-carbaldehyde , a versatile building block for advanced OLED materials. Its unique structure, featuring a hole-transporting carbazole core, a bulky 9-phenyl group to ensure morphological stability, and a reactive carbaldehyde functional group, makes it an ideal precursor for synthesizing high-performance host materials and emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) applications.[4] We will explore its fundamental properties and provide validated protocols for its synthesis and integration into OLED devices.

Physicochemical and Electronic Properties

9-Phenyl-9H-carbazole-3-carbaldehyde is a solid, crystalline powder whose properties are foundational to its function in OLEDs. The carbazole moiety is an electron-rich unit, which imparts excellent hole-transporting capabilities.[5] The phenyl group at the N9 position enhances thermal and morphological stability by preventing undesirable crystallization in thin films. Critically, the aldehyde group at the C3 position serves as a versatile synthetic handle for constructing more complex molecules.

Diagram 1: Molecular Structure of 9-Phenyl-9H-carbazole-3-carbaldehyde